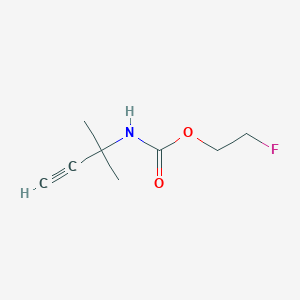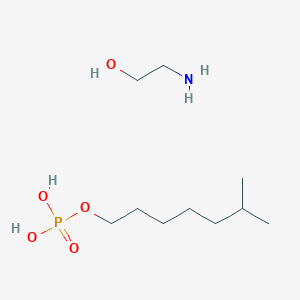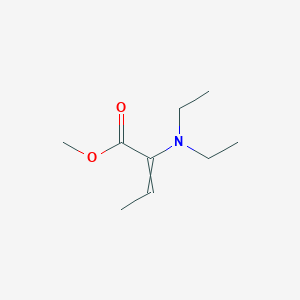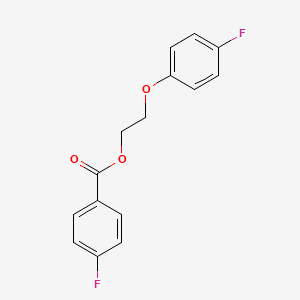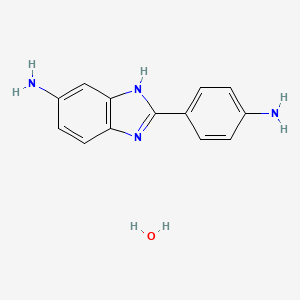
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-germabicyclo(333)undecane, 1-(2-thienyl)- is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- typically involves the reaction of germanium tetrachloride with triethanolamine, followed by the introduction of a thienyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: The compound’s unique structure makes it a candidate for investigating its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It may be used in the development of advanced materials, such as catalysts or semiconductors.
Mecanismo De Acción
The mechanism by which 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions may play a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound features silicon instead of germanium and has similar structural properties.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This variant includes boron and is used in different chemical applications.
Uniqueness
What sets 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- apart is its incorporation of germanium and a thienyl group, which imparts unique electronic and steric properties.
Propiedades
Número CAS |
72517-64-7 |
|---|---|
Fórmula molecular |
C10H15GeNO3S |
Peso molecular |
301.93 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15GeNO3S/c1-2-10(16-9-1)11-13-6-3-12(4-7-14-11)5-8-15-11/h1-2,9H,3-8H2 |
Clave InChI |
SCIIFYLURLYNDC-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
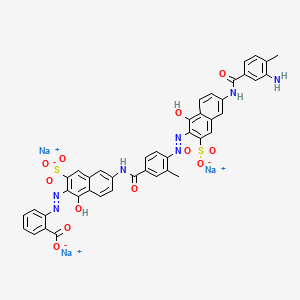
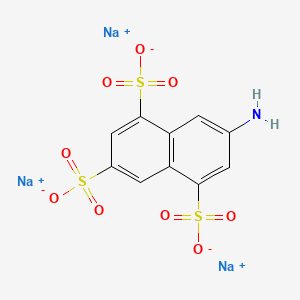
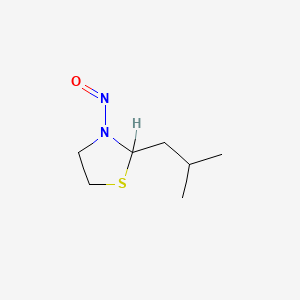
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
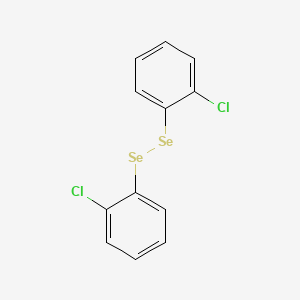
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
